molecular formula C15H11BrN2S B1679233 N-(4-bromophenyl)-4-phenyl-1,3-thiazol-2-amine CAS No. 108237-91-8

N-(4-bromophenyl)-4-phenyl-1,3-thiazol-2-amine

Cat. No. B1679233
M. Wt: 331.2 g/mol
InChI Key: OUFYYVAASPLOAA-UHFFFAOYSA-N
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Description

The compound’s description would typically include its IUPAC name, molecular formula, and molecular weight. It might also include its appearance (solid, liquid, color, etc.) and any known uses or applications.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.



Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes, what products are formed, and what conditions are needed for these reactions to occur.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of thiazole derivatives, including compounds related to N-(4-bromophenyl)-4-phenyl-1,3-thiazol-2-amine. For example, the synthesis of 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine and its structural confirmation through NMR, IR, mass spectral analysis, and X-ray diffraction studies highlight the compound's potential for further application in chemical research and development (Nadaf et al., 2019).

Corrosion Inhibition

The compound has been studied for its role in corrosion inhibition. Quantum chemical and molecular dynamics simulation studies on thiazole derivatives, including 2-amino-4-(4-bromophenyl)-thiazole, have been conducted to predict their performance in inhibiting corrosion of iron. These studies provide insights into the interaction between the metal surface and the molecules, supporting the compound's utility in corrosion protection applications (Kaya et al., 2016).

Medicinal Chemistry

While ensuring the exclusion of drug use, dosage, and side effects as per the requirements, it's noted that thiazole derivatives are extensively researched in medicinal chemistry for their potential biological activities. However, the specific applications within medicinal chemistry respecting the specified exclusions are not detailed in the provided abstracts.

Material Science and Photovoltaics

Thiazole derivatives have been explored for their optical properties and potential applications in material science and photovoltaics. The synthesis of a thiazole-based polymer through Suzuki-Miyaura cross-coupling reaction, characterized by various analytical techniques, showcases the compound's utility in developing materials with novel optical properties for use in transistors and photovoltaic devices (Cetin, 2023).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(4-bromophenyl)-4-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2S/c16-12-6-8-13(9-7-12)17-15-18-14(10-19-15)11-4-2-1-3-5-11/h1-10H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFYYVAASPLOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromophenyl)-4-phenylthiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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